bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)
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Overview
Description
bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride): is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an indeno-furan moiety, makes it a subject of interest in organic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) typically involves multiple steps. One common method starts with the bromination of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, followed by Friedel-Crafts acylation and catalytic hydrogenolysis debromination . The overall yield of this process is approximately 49.9% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) is used as a building block for the synthesis of more complex molecules .
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development .
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties .
Mechanism of Action
The exact mechanism of action for bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (Hydrochloride)
Uniqueness: The presence of the indeno-furan moiety in bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H32ClNO2 |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C26H31NO2.ClH/c1-3-19(25-17(1)5-7-23-21(25)11-15-28-23)9-13-27-14-10-20-4-2-18-6-8-24-22(26(18)20)12-16-29-24;/h5-8,19-20,27H,1-4,9-16H2;1H |
InChI Key |
RCGQDUAQNSZBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CCNCCC3CCC4=C3C5=C(C=C4)OCC5)C6=C(C=C2)OCC6.Cl |
Origin of Product |
United States |
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